Computed Lipophilicity (XLogP3) of CAS 400078-23-1 Versus the 3,5-Dimethyl Regioisomer
The 2,5-dimethylphenylsulfonyl substitution pattern yields a computed XLogP3 of 4.8 for CAS 400078-23-1, which is identical to the value reported for the 3,5-dimethyl regioisomer (CAS 338412-22-9) that also carries an XLogP3 of 4.8 [1]. While the numerical lipophilicity is matched, the spatial distribution of lipophilicity differs due to the altered methyl group topology: the 2,5-disubstitution places one methyl ortho and one methyl meta to the sulfonyl linkage, whereas the 3,5-disubstitution places both methyl groups meta to the sulfonyl, creating a distinct three-dimensional hydrophobic footprint [1]. This topological difference may influence molecular recognition events despite identical global logP values.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.8 (CAS 400078-23-1; 2,5-dimethyl regioisomer) |
| Comparator Or Baseline | XLogP3 = 4.8 (CAS 338412-22-9; 3,5-dimethyl regioisomer) |
| Quantified Difference | ΔXLogP3 = 0.0 (identical global lipophilicity; differentiated by spatial methyl topology) |
| Conditions | Computed via XLogP3 algorithm, PubChem release 2019.06.18 |
Why This Matters
Identical global lipophilicity but distinct spatial distribution of hydrophobic surface area means the 2,5-isomer may exhibit different shape-based molecular recognition, a factor critical when selecting compounds for structure-based drug design where binding pocket complementarity depends on methyl group placement.
- [1] PubChem Compound Summary CID 1487324. Computed XLogP3 = 4.8 for 3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine (CAS 400078-23-1). NCBI. Accessed April 2026. View Source
